2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of electrophilic aromatic substitution reactions where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and formylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets. These groups can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Comparison: Compared to its analogs, 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group in the ortho position relative to the aldehyde group can lead to distinct intramolecular interactions and reaction pathways .
Biological Activity
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, especially in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its biological interactions, making it a candidate for various therapeutic applications.
- Molecular Formula : C8H4F4O
- Molecular Weight : 208.11 g/mol
- CAS Number : 2379321-61-4
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological targets.
Inhibition Studies
Recent research indicates that compounds with similar structures exhibit inhibitory effects on critical enzymes involved in neurodegenerative diseases and inflammation:
- Cholinesterases : Compounds with trifluoromethyl groups have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of fluorinated benzaldehydes demonstrated IC50 values ranging from 10.4 µM to 34.2 µM against AChE, suggesting potential use in treating Alzheimer's disease .
- Cyclooxygenase (COX) : The presence of the trifluoromethyl group has been linked to enhanced inhibition of COX enzymes, which are pivotal in inflammatory processes. Studies indicate that related compounds can inhibit COX-2 with varying degrees of potency .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound's ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group significantly influences the biological activity of benzaldehyde derivatives. The electronegative nature of fluorine atoms enhances interactions with biological targets, potentially increasing potency and selectivity:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
2-Fluoro derivative | AChE | 10.4 |
Trifluoromethyl derivative | COX-2 | Moderate |
Related compound | LOX-15 | Moderate |
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective properties of fluorinated benzaldehydes against neurotoxicity induced by amyloid-beta peptides. Results indicated that these compounds could reduce cell death in neuronal cell lines, suggesting their potential as therapeutic agents for Alzheimer's disease. -
Anti-inflammatory Activity :
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role as an anti-inflammatory agent.
Properties
Molecular Formula |
C8H4F4O2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H |
InChI Key |
HFGHPAWOYREXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F |
Origin of Product |
United States |
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